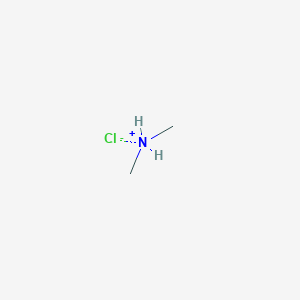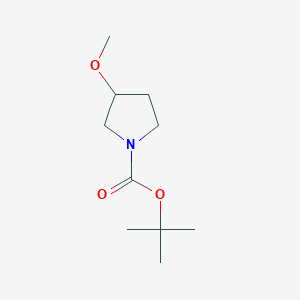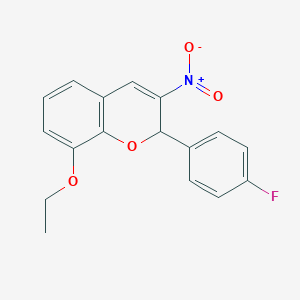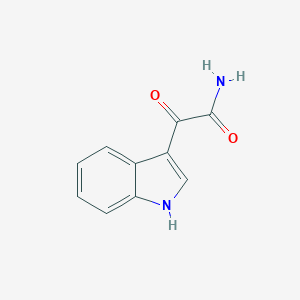![molecular formula C11H18N2OS B122255 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one CAS No. 157439-33-3](/img/structure/B122255.png)
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one, also known as SP-10, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is synthesized through a unique method and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is not fully understood. However, it is believed that it acts on the GABAergic system, which is responsible for the regulation of neuronal excitability. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has been shown to enhance the activity of GABAergic neurons, leading to a decrease in neuronal excitability and the prevention of seizures.
Biochemische Und Physiologische Effekte
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a key role in the regulation of neuronal excitability. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter that can cause seizures when present in high levels.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an interesting subject for research. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has also shown promising results in preclinical studies, making it a potential candidate for further development. However, the synthesis of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is a complex process that requires careful handling of reagents and precise reaction conditions. This can make it difficult to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one. One area of interest is the development of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is the investigation of the biochemical and physiological effects of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one on the brain. Further research is also needed to determine the optimal dosage and administration of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one for therapeutic use.
Conclusion:
In conclusion, 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one, or 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one, is a novel compound that has shown promising results in scientific research applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, and has a significant effect on the central nervous system. While the synthesis of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is a complex process, it has several advantages for lab experiments. Future research is needed to determine the potential therapeutic use of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one and to investigate its biochemical and physiological effects on the brain.
Synthesemethoden
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is synthesized through a multistep process that involves the reaction of piperidin-2-one with thioacetic acid. This reaction results in the formation of 1-(2-Acetylthiophenyl)piperidin-2-one, which is then reacted with formaldehyde and piperidine to produce 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one. The synthesis of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is a complex process that requires careful handling of reagents and precise reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has shown promising results in scientific research applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
CAS-Nummer |
157439-33-3 |
|---|---|
Produktname |
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one |
Molekularformel |
C11H18N2OS |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
1-[(2-sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one |
InChI |
InChI=1S/C11H18N2OS/c14-10-5-1-3-7-12(10)9-13-8-4-2-6-11(13)15/h1-9H2 |
InChI-Schlüssel |
KNEGNBMFJPLFLX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CN2CCCCC2=S |
Kanonische SMILES |
C1CCN(C(=O)C1)CN2CCCCC2=S |
Synonyme |
2-Piperidinone, 1-[(2-thioxo-1-piperidinyl)methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



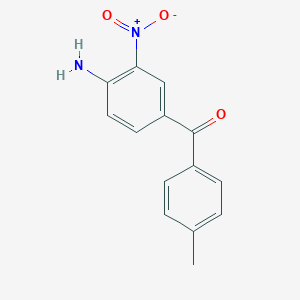
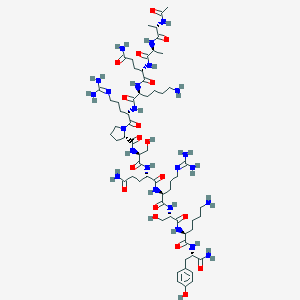
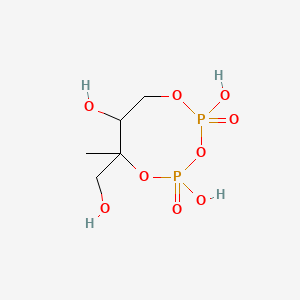

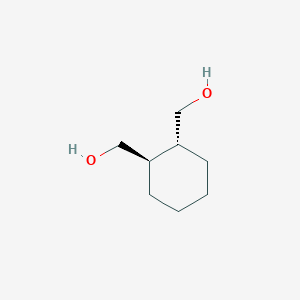
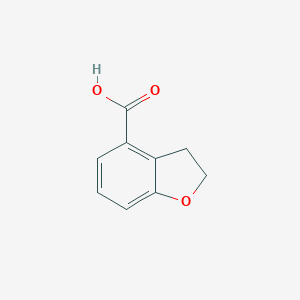
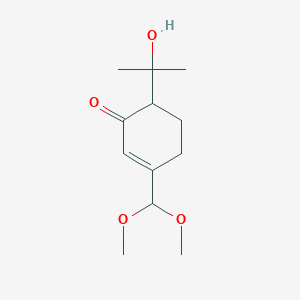
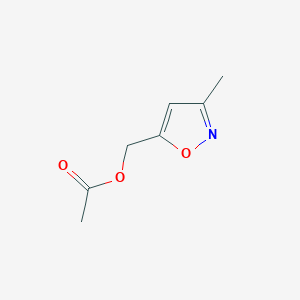
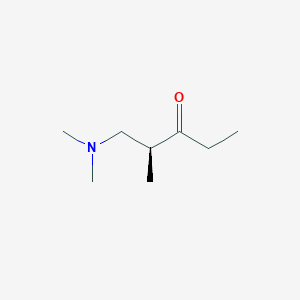
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
